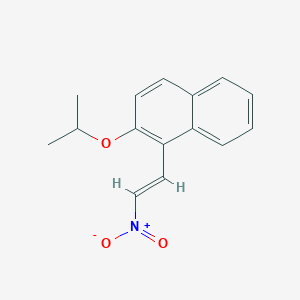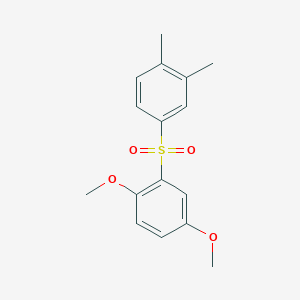![molecular formula C18H20N2O3 B5835403 N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide, also known as ML303, is a small molecule that has gained attention in the scientific community for its potential use as a tool compound in biological research. This compound has been synthesized using a variety of methods and has been found to have a unique mechanism of action that makes it a valuable tool in studying certain biological processes.
Wirkmechanismus
The mechanism of action of N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide involves the modulation of ion channels and G protein-coupled receptor signaling. N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide has been found to bind to the TRPV4 ion channel and modulate its activity, resulting in changes in intracellular calcium levels. N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide has also been found to bind to RGS proteins and inhibit their activity, resulting in increased G protein-coupled receptor signaling.
Biochemical and Physiological Effects
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide has been found to have several biochemical and physiological effects. It has been shown to modulate ion channel activity, resulting in changes in intracellular calcium levels. N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide has also been found to modulate G protein-coupled receptor signaling, resulting in changes in cellular signaling pathways. In addition, N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide has been found to have potential as a therapeutic agent for the treatment of certain diseases, including sickle cell disease and cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide as a tool compound in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying certain biological processes. Another advantage is its potential use as a therapeutic agent for the treatment of certain diseases. However, one limitation of using N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide in scientific research. One direction is the further study of its mechanism of action and its potential use as a therapeutic agent for the treatment of certain diseases. Another direction is the development of more efficient synthesis methods for N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide, which would make it more accessible to researchers. Additionally, N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide could be used in combination with other tool compounds to study complex biological processes.
Synthesemethoden
Several methods have been used to synthesize N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide, including a one-pot reaction and a three-step synthesis. In the one-pot reaction, 2-furancarboxylic acid is reacted with 1-azepanamine in the presence of a coupling reagent, resulting in the formation of N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide. In the three-step synthesis, 2-furancarboxylic acid is first converted to the corresponding acid chloride, which is then reacted with 1-azepanamine to form the intermediate. The intermediate is then treated with ammonia to yield N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide has been found to be a useful tool compound in several areas of scientific research. It has been used to study the function of certain ion channels, including the TRPV4 channel, and has been shown to modulate the activity of this channel. N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide has also been used to study the role of the RGS protein family in regulating G protein-coupled receptor signaling. In addition, N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide has been found to have potential as a therapeutic agent for the treatment of certain diseases, including sickle cell disease and cystic fibrosis.
Eigenschaften
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(16-10-7-13-23-16)19-15-9-4-3-8-14(15)18(22)20-11-5-1-2-6-12-20/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANDRDYHGUNYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)

![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)

![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)


![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)


![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)